2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide -

2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

Catalog Number: EVT-4560316
CAS Number:
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(4-Methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide

  • Compound Description: This compound is a butanamide derivative characterized by a hydrazone configuration in its solid state. []
  • Relevance: This compound shares the core butanamide structure with 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, differing in the substituents on the nitrogen and at the 2-position of the butanamide backbone. Both compounds belong to the butanamide derivatives and likely share similar synthetic routes. []

Butanamide 3-oxo-N-phenyl-2-(4-nitrophenylhydrazono)

  • Compound Description: This compound, also a butanamide derivative, acts as a ligand forming complexes with various metal ions (Cd(II), MoO2(VI), Th(IV), and ZrO(IV)). The phenylazo group in this compound exhibits bidentate character during complexation. []
  • Relevance: Similar to 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, this compound possesses the 3-oxo-N-phenyl-butanamide core structure. The variations lie in the substituents at the 2-position, where the former has a 2-methoxyphenoxy group and the latter a 4-nitrophenylhydrazono group. This structural similarity suggests they are both part of the broader 3-oxo-N-phenyl-butanamide derivative family. []
  • Compound Description: This compound acts as an allosteric modulator of the metabotropic glutamate 2 (mGlu2) receptor. It specifically potentiates glutamate, enhancing the agonist's potency. This compound demonstrates anxiolytic activity in preclinical models. [, , ]
  • Relevance: Both LY487379 and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the 2-methoxyphenoxyphenyl moiety. This shared structural feature suggests they might exhibit some overlapping pharmacological properties or be derived from similar synthetic precursors. [, , ]

2-((2E)-2-(Methoxyimino)-2-{2-((2-methoxyphenoxy)methyl)phenyl}acetyl)-N-phenyl-hydrazinecarbothioamide

  • Compound Description: This compound is characterized by its supramolecular assembly, formed via a network of strong N-H…O intermolecular interactions. Intramolecular hydrogen bonding further stabilizes its structure. []
  • Relevance: Both this compound and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide contain the 2-methoxyphenoxy group. Despite differences in the core structure, this shared moiety suggests potential commonalities in their synthesis or some physicochemical properties. []

N-[4-(2-Methoxyphenoxy)]phenyl Acetanilide

  • Compound Description: This compound's structure, determined by X-ray diffraction analysis, reveals key structural features. Theoretical calculations provide insights into its vibrational spectra, electronic absorption spectra, and thermodynamic properties. []
  • Relevance: The 4-(2-methoxyphenoxy)phenyl moiety is present in both this compound and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. This shared moiety makes them structurally related, suggesting they might belong to a similar chemical class or share synthetic building blocks. []

4-(Heterocyclylsulfonamido)-5-methoxy-6-(2-methoxyphenoxy)-2-phenyl- or pyridylpyrimidines

  • Compound Description: This group of compounds acts as endothelin receptor antagonists, potentially useful for treating diseases related to abnormal vascular tone and endothelial dysfunction. Their structure allows them to interact with endothelin receptors and exert inhibitory effects. []
  • Relevance: While structurally diverse, the presence of the 2-methoxyphenoxy group links this group of compounds to 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. This shared feature might indicate a common starting material or synthetic intermediate in their respective syntheses. []

4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

  • Compound Description: This series of compounds exhibits potent inhibitory activities against IL-1β and IL-6 mRNA expression, suggesting potential as anti-inflammatory agents. In vivo studies further support their efficacy in suppressing inflammatory cytokines. []
  • Relevance: These compounds and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide belong to the same class of substituted butanamides. Despite differences in the specific substituents, this shared core structure suggests potential similarities in their synthesis and some physicochemical properties. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

  • Compound Description: This compound inhibits UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an enzyme crucial for lipopolysaccharide biosynthesis in Gram-negative bacteria, making it a potential antibacterial agent. []
  • Relevance: While structurally different, both compound 17a and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide contain a butanamide moiety. This shared substructure indicates they are distantly related, and their synthesis might involve similar reaction steps or building blocks. []

S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 (Octadeuterated JD5037)

  • Compound Description: This compound is a deuterated analog of JD5037, a potent and selective inverse agonist of the cannabinoid (CB1R) receptor. It serves as a valuable tool for quantitative analysis of JD5037 in clinical studies. []
  • Relevance: Both octadeuterated JD5037 and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide contain a butanamide group, albeit in different positions and with different substitution patterns. This structural similarity suggests a potential connection in their chemical classification or synthetic pathways. []

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine (Muraglitazar/BMS-298585)

  • Compound Description: Muraglitazar is a non-thiazolidinedione peroxisome proliferator-activated receptor α/γ dual agonist, potentially beneficial for treating type 2 diabetes and dyslipidemia. Its structure allows it to activate these receptors and elicit glucose and lipid-lowering effects. []
  • Relevance: Both Muraglitazar and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share a methoxyphenoxy moiety, highlighting a potential commonality in their synthetic origin or some physicochemical properties. []
  • Compound Description: This group of compounds, derived from 4-(1H-indol-3-yl)butanoic acid, exhibits potent urease inhibitory activity. The variations in substituents on the phenyl ring influence their potency. []
  • Relevance: Compounds in this series, like 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, are N-substituted butanamides. This shared core structure suggests they belong to the same broad chemical class and may exhibit overlapping pharmacological profiles. []

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (Compound 3c)

  • Compound Description: This compound specifically targets the hemopexin-like domain of matrix metalloproteinase-9 (proMMP-9), inhibiting cancer cell invasion and angiogenesis by disrupting MMP-9 homodimerization and downstream signaling pathways. []
  • Relevance: Both compound 3c and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide are N-substituted butanamides, indicating they belong to the same broad chemical class. Despite differences in their specific substituents, they might share some physicochemical properties. []

Aldotetronic Acid-based Hydroxamic Acids

  • Compound Description: This series of compounds, synthesized from 4,6-O-benzylidene-D-glucose and L-arabinitol, act as inhibitors of bacterial deacetylase LpxC. They show antibacterial activity against various Gram-negative bacteria. []
  • Relevance: Though structurally different from 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, the presence of the butanamide group in this series highlights a shared structural motif. This commonality suggests potential similarities in their chemical classification or synthetic strategies. []

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat)

  • Relevance: LY450139 and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the butanamide moiety, suggesting they might be grouped into a similar chemical class or share common synthetic intermediates, despite differences in their overall structure and pharmacological profiles. []

(2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

  • Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that reduces Aβ peptides but increases β-CTF levels. Similar to LY450139, subchronic administration of BMS-708163 can impair normal cognitive function in mice. []
  • Relevance: Although BMS-708163 and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide differ significantly in their overall structure, both contain an amide group. This shared structural motif suggests a potential distant relationship in their chemical classification or possible similarities in their early synthetic steps. []

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid (GSM-2)

  • Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM) that selectively reduces Aβ42 without increasing β-CTF levels. Unlike GSIs, GSM-2 demonstrates beneficial effects on memory deficits in mice without impairing normal cognitive function. []
  • Relevance: While structurally dissimilar to 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, the fact that both compounds are ultimately derived from carboxylic acid precursors suggests a potential connection in their chemical synthesis, albeit through distinct pathways and with different pharmacological targets. []

N-(3-Bromophenyl)-4-[(1R,3aS,10aR,10bS)-decahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridin-1-yl]butanamide (Compound B11)

  • Compound Description: Compound B11, a matrine analog, exhibits promising antiproliferative activity, induces cell cycle arrest in the G1 phase, and triggers apoptosis in A549 cells. Molecular modeling suggests its mechanism of action involves binding to annexin A2. []
  • Relevance: Both compound B11 and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the N-substituted butanamide core structure, suggesting they belong to the same broad chemical class and might have overlapping physicochemical properties despite differences in their specific substituents and biological targets. []

tert-Butyl (1R,3aS,10aR,10bS)-1-[4-(3-Bromoanilino)-4-oxobutyl]octahydro-1H,4H-pyrido[3,2,1-ij][1,6]naphthyridine-2(3H)-carboxylate (Compound A11)

  • Compound Description: Compound A11, a precursor to the more potent analog B11, also demonstrates some antiproliferative activity but with a lower potency. Its structure, containing a Boc-protected amine, provides a basis for further modification to enhance its activity. []
  • Relevance: Similar to 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, compound A11 contains a butanamide moiety as part of its structure. This shared substructure suggests a potential distant relationship in their chemical classification or possible similarities in their early synthetic steps. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This series of compounds, synthesized via the Biginelli reaction, was screened for antimicrobial, antifungal, and antimalarial activities. The presence of the dihydropyrimidine ring and variations in substituents contribute to their biological profiles. []
  • Relevance: While structurally distinct from 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, the presence of an N-substituted phenylbutanamide moiety in this series highlights a shared structural feature. This suggests a possible connection in their synthetic pathways or some shared physicochemical characteristics. []
  • Compound Description: This series of compounds exhibits dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. The specific substituents on the phenyl ring and the nitrogen atom significantly influence their potency and binding interactions with the DPP-IV enzyme. []
  • Relevance: These compounds, along with 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, belong to the N-substituted butanamide class. This structural similarity suggests they might exhibit overlapping pharmacological profiles, particularly in relation to DPP-IV inhibition. []
  • Compound Description: This series of compounds, synthesized using a microwave-assisted procedure, displayed noteworthy antibacterial and antifungal activities against various bacterial and fungal strains. []
  • Relevance: Despite the substantial structural differences, the presence of an N-substituted phenylbutanamide moiety in these compounds, similar to 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, suggests a potential commonality in their synthetic origin or a shared intermediate during their respective synthetic routes. []

5-Aryl-2,3-dihydro-1,4-benzoxazepines

  • Compound Description: This series of compounds was synthesized via a Bischler-Napieralski-type reaction. The presence of electron-releasing substituents on the aryl ring is a crucial structural feature. []
  • Relevance: While structurally diverse, the shared presence of an aryl ether linkage in both these compounds and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide hints at potential similarities in their synthetic pathways or reactivity profiles. []

9-Methoxy-6-phenyl-3,4-dihydro-2H-1,5-benzoxazocine

  • Compound Description: This compound was prepared through the cyclization of N-[3-(3-methoxyphenoxy)propyl]benzamide, highlighting the importance of the methoxyphenoxypropyl moiety in its formation. []
  • Relevance: Both this compound and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide contain a methoxyphenoxy group, suggesting a possible shared precursor or synthetic intermediate. This structural similarity indicates they might belong to a related chemical series. []

3-Oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide

  • Compound Description: This compound is a key intermediate in the synthesis of various pyridine and pyrazole derivatives. It reacts with diverse reagents, including active methylene compounds, hydrazines, and triethylorthoformate, to yield a range of heterocyclic products. []
  • Relevance: This compound, like 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, features a core butanamide structure. The difference lies in the substituent at the nitrogen atom: a pyrimidine-containing group in the former and a substituted phenyl ring in the latter. This similarity in structure implies they belong to a similar class of compounds and likely share common synthetic pathways. []

(RS)-2-Cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide (Diclocymet, S-2900)

  • Compound Description: Diclocymet is a systemic rice blast fungicide known for its potent activity against Magnaporthe grisea. Its structure, characterized by a cyanoacetamide moiety and a substituted phenylethyl group, contributes to its fungicidal properties. []
  • Relevance: Despite differing significantly in overall structure, diclocymet and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the presence of a substituted aromatic ring attached to an amide nitrogen. This common structural motif suggests a potential connection in their design or synthesis, though they target vastly different biological processes. []

(2S, 7R, E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N-dialkyl-8-methylnonyl-4-acrylamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of aliskiren, a renin inhibitor used in hypertension treatment. Its structure features a long alkyl chain with multiple chiral centers, crucial for its biological activity. []
  • Relevance: This aliskiren intermediate and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the methoxypropoxybenzyl group. Despite their drastically different overall structures and pharmacological targets, this common moiety suggests they might share a similar building block or starting material in their respective syntheses. []

(R)-2-[3-[[N-(Benzoxazole-2-yl)-N-3-(4-methoxyphenoxy)propyl]aminomethyl]phenoxy]butyric Acid

  • Compound Description: This compound, along with (S)-trans-{4-[({2-[({1-[3,5-bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl}butyric acid, is part of a combination drug composition for treating dyslipidemic conditions like hyper-LDL cholesterolemia. []
  • Relevance: Both this compound and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide contain the 4-methoxyphenoxypropyl moiety. Despite their distinct core structures and pharmacological applications, this shared structural feature suggests a possible commonality in their synthesis or a shared synthetic intermediate. []

N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide Derivatives

  • Compound Description: This series of compounds was investigated for their fungicidal activities against various plant pathogenic fungi. The nature and position of substituents on the aryl ring significantly affect their potency and spectrum of activity. []
  • Relevance: These N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide derivatives, like 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, belong to the N-substituted butanamide family. This shared core structure, despite variations in the specific substituents, suggests a potential connection in their chemical synthesis and possible overlaps in their physicochemical properties. []

2-Acetyl-3-(4-(4-[bis(2-chloroethyl)amino]phenylbutanoyl)tetrazolidine-5-thione (Compound 2)

  • Compound Description: Compound 2 is a derivative of chlorambucil, an alkylating agent used in chemotherapy. It was synthesized and evaluated for its potential antitumor activity. []
  • Relevance: Although structurally different from 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, both compounds contain a butanamide group. This shared structural motif suggests they might be categorized under the broader category of butanamide derivatives, even though their specific structures and biological targets differ significantly. []

(E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-2-phenylethenesulfonamide potassium salt

  • Compound Description: This compound is a novel crystalline derivative of aryl ethenesulfonamide. []
  • Relevance: This compound and 2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide share the 2-methoxyphenoxy moiety. This common structural feature suggests that they might share similarities in their synthetic pathways or some physicochemical properties. []

Properties

Product Name

2-(2-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H26N2O5/c1-3-18(29-20-11-7-6-10-19(20)27-2)21(25)23-17-9-5-4-8-16(17)22(26)24-12-14-28-15-13-24/h4-11,18H,3,12-15H2,1-2H3,(H,23,25)

InChI Key

GSTPULJGDOFTKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.